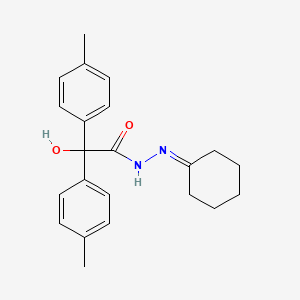![molecular formula C25H19FN2O5S B11517271 (5Z)-3-(1,3-benzodioxol-5-yl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11517271.png)
(5Z)-3-(1,3-benzodioxol-5-yl)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a thiazolidinone moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction of a fluorobenzene derivative with a suitable leaving group.
Formation of the Thiazolidinone Moiety: This is typically done through the reaction of a thiourea derivative with a haloketone.
Final Coupling Reaction: The final step involves the condensation of the intermediate products to form the desired compound under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Therapeutic Applications: It may have therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-BUTENEDIOIC ACID COMPOUND WITH (2R)-1-BENZYL-N-{3-[4-(2-METHOXYPHENYL)-1-PIPERAZINYL]PROPYL}-2-PIPERIDINECARBOXAMIDE
- Barium Compounds
Uniqueness
(5Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a benzodioxole ring, a fluorophenyl group, and a thiazolidinone moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C25H19FN2O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H19FN2O5S/c1-30-21-10-16(4-8-19(21)31-13-15-2-5-17(26)6-3-15)11-23-24(29)28(25(27)34-23)18-7-9-20-22(12-18)33-14-32-20/h2-12,27H,13-14H2,1H3/b23-11-,27-25? |
InChI Key |
SCBPABNUFCNGQU-HRNMDNLESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4)OCC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC4=C(C=C3)OCO4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-(diethylcarbamoyl)-2-{[(3,5-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11517188.png)
![1,3-Dimethyl-5-{[4-(4-methylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11517196.png)
![1-(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B11517197.png)

![[(2-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517210.png)
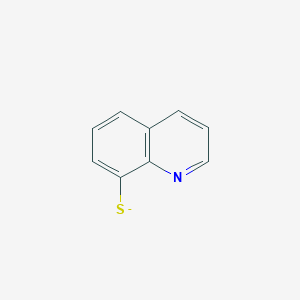
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11517230.png)
![(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide](/img/structure/B11517231.png)
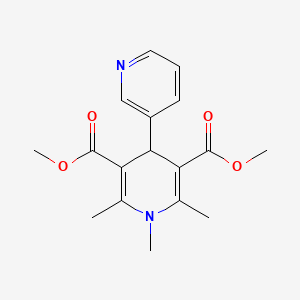
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodophenyl)tryptophanamide](/img/structure/B11517239.png)
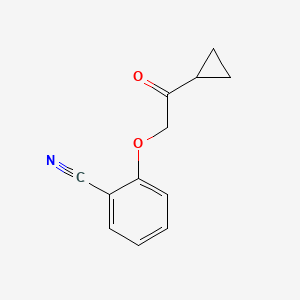
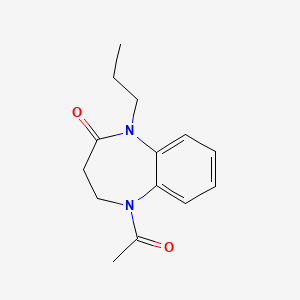
![(2E)-2-cyano-N-cyclohexyl-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B11517251.png)
